molecular formula C23H22N4O5 B11682498 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11682498
M. Wt: 434.4 g/mol
InChI Key: JKDDIYKULQMYQT-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of C17H19NO5. This compound is known for its unique structure, which includes multiple methoxy groups and a benzotriazole moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)-2H-benzotriazole in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Taq polymerase and telomerase, leading to the activation of caspases and down-regulation of proteins like ERK2. These interactions result in various cellular effects, including apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C23H22N4O5/c1-29-17-8-6-16(7-9-17)27-25-18-10-5-15(13-19(18)26-27)24-23(28)14-11-20(30-2)22(32-4)21(12-14)31-3/h5-13H,1-4H3,(H,24,28)

InChI Key

JKDDIYKULQMYQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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